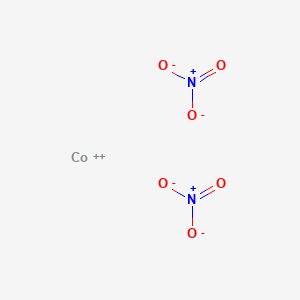
4,4'-Methylenebis(2-isopropyl-6-methylaniline)
Vue d'ensemble
Description
4,4'-Methylenebis(2-isopropyl-6-methylaniline) is a chemical compound that has been explored for its physical and chemical properties, as well as its reactivity and molecular structure.
Synthesis Analysis
- The synthesis process of derivatives of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) has been studied, revealing insights into their molecular formation and structural characteristics. This includes the photochromism of polymorphic crystals derived from this compound (Taneda et al., 2004).
Molecular Structure Analysis
- Studies involving nuclear magnetic resonance (NMR) spectroscopy have been conducted to understand the molecular structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) and its derivatives. These studies help in characterizing the molecular structure and identifying impurities (Dorsey et al., 1978).
Chemical Reactions and Properties
- The reactivity of this compound has been explored in various contexts, including its photochromic behavior in polymorphic crystals and its role as a curative for adhesives. The differences in thermal stability of photochromes and the identification of impurities are key aspects of these studies (Taneda et al., 2004; Dorsey et al., 1978).
Physical Properties Analysis
- Detailed analysis of physical properties, such as thermal stability and molecular conformation, has been carried out. These studies are essential for understanding how the compound behaves under different physical conditions.
Chemical Properties Analysis
- The compound’s chemical properties, including its reactivity and potential applications in synthesis processes, have been a subject of research. For instance, its role in the synthesis of various derivatives through reactions like Suzuki cross-coupling has been explored (Rizwan et al., 2021).
Applications De Recherche Scientifique
Polyurethane Elastomers : A study by Barikani, Fazeli, and Barikani (2013) explored the use of different dianiline chain extenders, including 4,4'-Methylenebis(2-isopropyl-6-methylaniline), in the synthesis of polyurethane prepolymers. The study found that the molecular structure of dianiline chain extenders significantly influences the thermal properties and stability of polyurethane (Barikani, Fazeli, & Barikani, 2013).
Carcinogenic Potential : A toxicology study by Stula, Sherman, Zapp, and Clayton (1975) investigated the carcinogenic potential of 4,4'-Methylenebis(2-methylaniline), among other compounds. The study found that 4,4'-Methylenebis(2-methylaniline) led to tumors in rats, emphasizing its carcinogenic risks (Stula, Sherman, Zapp, & Clayton, 1975).
Nuclear Magnetic Resonance Study : Dorsey et al. (1978) conducted a study using proton and fluorine nuclear magnetic resonance spectroscopy to characterize impurities in 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA), a curative for adhesives. This research aids in the identification and quantitative measurement of impurities in various batches of these materials (Dorsey et al., 1978).
Antioxidant and Biological Activities : A study by Mastelić et al. (2008) on the antioxidant and biological activities of carvacrol, thymol, and eugenol derivatives included a derivative of 4,4'-Methylenebis(5-isopropyl-2-methyl)phenol. The derivative exhibited good antioxidative properties and potential for adjuvant experimental cancer treatments (Mastelić et al., 2008).
Photochromism of Polymorphic Crystals : Taneda, Amimoto, Koyama, and Kawato (2004) researched the photochromic properties of 4,4'-Methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives. Their study revealed that the polymorphic crystals of these compounds exhibit photochromism, with variations in thermal stability due to molecular and cavity shape differences (Taneda, Amimoto, Koyama, & Kawato, 2004).
Epoxy-Aromatic Diamine Kinetics : Girard-Reydet, Riccardi, Sautereau, and Pascault (1995) compared the reactivities of different aromatic diamines, including 4,4'-Methylenebis[2,6-diethylaniline] and 4,4'-Methylenebis[3-chloro-2,6-diethylaniline], when cured with epoxy prepolymers. Their findings contributed to understanding the influence of diamine structure on the curing process and final properties of the material (Girard-Reydet, Riccardi, Sautereau, & Pascault, 1995).
Atomic Oxygen Degradation in Space Applications : A study by He, Suliga, Brinkmeyer, Schenk, and Hamerton (2019) investigated the effects of atomic oxygen on composite materials made with epoxy resins, including 4,4'-Methylenebis(2,6-diethylaniline) and 4,4'-Methylenebis(2-isopropyl-6-methylaniline), for space applications. This research is crucial for understanding material degradation in space environments (He, Suliga, Brinkmeyer, Schenk, & Hamerton, 2019).
Safety And Hazards
Orientations Futures
“4,4’-Methylenebis(2-isopropyl-6-methylaniline)” is an excellent chain extender for elastomeric polyurethanes (PU), especially useful in systems cured at room temperature . It is also a curing agent for epoxides (EP) and an intermediate for organic syntheses . This suggests that it could have potential applications in the development of new materials and chemical processes.
Propriétés
IUPAC Name |
4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNVGZMDLLIECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066033 | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4'-Methylenebis(2-isopropyl-6-methylaniline) | |
CAS RN |
16298-38-7 | |
| Record name | 4,4′-Methylenebis[2-isopropyl-6-methylaniline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(2-isopropyl-6-methylaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















